(2R,3R,4S,5R,6R)-2-(Allyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Descripción general

Descripción

(2R,3R,4S,5R,6R)-2-(Allyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, also known as this compound, is a useful research compound. Its molecular formula is C9H16O6 and its molecular weight is 220.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as alkyl glycosides, interact with various biological targets due to their surfactant properties .

Mode of Action

They can interact with biological membranes, potentially altering their properties and affecting the function of membrane-bound proteins .

Biochemical Pathways

Alkyl glycosides are known to interact with biological membranes, which could potentially affect various cellular processes and signaling pathways .

Pharmacokinetics

It is known that alkyl glycosides are soluble in water and ethanol, and their solubility decreases with increasing alkyl chain length . This could potentially affect the bioavailability of ALLYL-BETA-D-GALACTOPYRANOSIDE.

Result of Action

It is known that alkyl glycosides can exhibit surfactant properties, potentially altering the properties of biological membranes and affecting the function of membrane-bound proteins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ALLYL-BETA-D-GALACTOPYRANOSIDE. For instance, the solubility of alkyl glycosides, including ALLYL-BETA-D-GALACTOPYRANOSIDE, in water is an endothermic process, meaning it requires heat . Therefore, temperature could potentially influence the solubility and, consequently, the bioavailability and efficacy of ALLYL-BETA-D-GALACTOPYRANOSIDE.

Actividad Biológica

(2R,3R,4S,5R,6R)-2-(Allyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a compound of interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

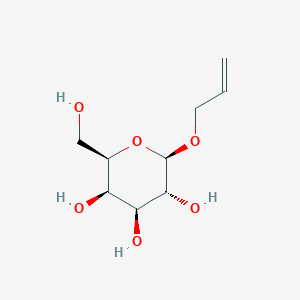

The compound is characterized by the following molecular structure:

- Molecular Formula : C₉H₁₈O₅

- Molecular Weight : 206.24 g/mol

- IUPAC Name : this compound

Anticancer Properties

Recent studies have highlighted the anticancer properties of this compound. For instance:

- Apoptosis Induction : Research indicates that the compound can induce apoptosis in cancer cells through various pathways. A study demonstrated its ability to activate MAPK pathways leading to cell death in prostate cancer PC3 cells. The IC50 value for cell proliferation inhibition was determined to be 58.9 µM .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor:

- Topoisomerase Inhibition : It has been reported that derivatives of similar compounds can inhibit topoisomerase IB in leishmanial cells. This mechanism involves stabilizing the cleavable complexes formed during DNA replication .

The mechanisms by which this compound exerts its biological effects include:

- MAPK Pathway Activation : The activation of p38 and JNK proteins has been observed in response to treatment with the compound.

- Caspase-Independent Apoptosis : Notably, apoptosis induced by this compound occurs via a caspase-independent mechanism .

Study 1: Effect on PC3 Cells

A study focused on the effect of the compound on PC3 prostate cancer cells. Key findings include:

- Cell Proliferation Inhibition : The compound significantly inhibited cell proliferation with an IC50 value of 58.9 µM.

- Morphological Changes : Treated cells exhibited distinct morphological changes indicative of apoptosis .

Study 2: Enzyme Activity

Another investigation evaluated the enzyme inhibition capabilities of related compounds:

- Topoisomerase IB Inhibition : The study confirmed that certain derivatives could inhibit topoisomerase IB activity effectively .

Data Table

| Biological Activity | Mechanism | IC50 Value (µM) | Cell Type |

|---|---|---|---|

| Cell Proliferation Inhibition | MAPK Pathway Activation | 58.9 | PC3 Prostate Cancer |

| Topoisomerase Inhibition | Stabilizes Cleavable Complexes | Not specified | Leishmanial Cells |

Propiedades

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2/t5-,6+,7+,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNKZTHFPGIJNS-QMGXLNLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of (2R,3R,4S,5R,6R)-2-(Allyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol in carbohydrate chemistry?

A1: this compound, or allyl β-D-galactopyranoside, serves as a valuable building block in synthesizing more complex carbohydrates. [, ] Its allyl group allows for selective deprotection and further functionalization, making it a versatile starting material for creating diverse oligosaccharides and glycoconjugates. [, ]

Q2: How can this compound be synthesized enzymatically?

A2: Research demonstrates the successful enzymatic synthesis of allyl β-D-galactopyranoside from lactose using β-D-galactosidase derived from Streptococcus thermophilus. [] This method offers a greener and potentially more efficient alternative to traditional chemical synthesis. []

Q3: What challenges arise when using this compound in oligosaccharide synthesis?

A3: While valuable, utilizing this compound in oligosaccharide synthesis presents challenges related to achieving regioselectivity during glycosylation reactions. [] Studies indicate that the reaction conditions and protecting groups on the glycosyl acceptor significantly impact the yield and selectivity of the desired (1→3)-linked disaccharide product. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.